molecular formula C16H13N3O B14420397 [5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde CAS No. 81891-76-1

[5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde

Cat. No.: B14420397
CAS No.: 81891-76-1
M. Wt: 263.29 g/mol
InChI Key: CTXKGEPPYMFGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde: is a complex organic compound featuring a unique structure that combines phenyl, pyridinyl, and imidazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde typically involves multi-step organic reactionsThe final step involves the addition of the acetaldehyde group under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with biological macromolecules makes it valuable in biochemical assays .

Medicine: The compound’s structure can be modified to enhance its pharmacological properties, making it a candidate for drug discovery .

Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired effect .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, [5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde exhibits unique structural features that enhance its reactivity and stability. The presence of the imidazole ring and the pyridinyl group provides additional sites for chemical modification, making it more versatile in various applications .

Properties

CAS No.

81891-76-1

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

2-(5-phenyl-4-pyridin-3-yl-1H-imidazol-2-yl)acetaldehyde

InChI

InChI=1S/C16H13N3O/c20-10-8-14-18-15(12-5-2-1-3-6-12)16(19-14)13-7-4-9-17-11-13/h1-7,9-11H,8H2,(H,18,19)

InChI Key

CTXKGEPPYMFGCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)CC=O)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.